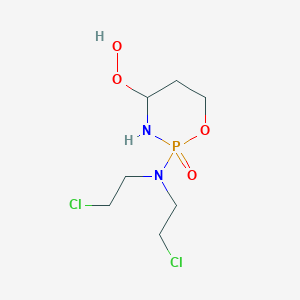
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate
Übersicht
Beschreibung
“N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is a chemical compound with the molecular formula C5H3BCl2F5N. It is an N-fluorinated compound and acts as an electrophilic fluorinating reagent .
Synthesis Analysis
The synthesis of “N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is reported to be from 3,5-Dichloropyridine . Controlled potential electrolysis of 1-fluoropyridinium tetrafluoroborate has been reported to afford pyridine, 2-fluoropyridine, and 2-acetamidopyridine .
Molecular Structure Analysis
The molecular weight of “N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is 253.79 g/mol . The InChIKey of the compound is OBHOZZINSSHTBN-UHFFFAOYSA-N . The canonical SMILES representation of the compound is B-(F)(F)F.C1=C(C=N+F)Cl .
Chemical Reactions Analysis
“N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is an electrophilic fluorinating reagent . It is used in the fluorination of electron-rich organic compounds under mild reaction conditions .
Physical And Chemical Properties Analysis
“N-Fluoro-3,5-dichloropyridinium tetrafluoroborate” is soluble in H2O and polar organic solvents (MeCN 0.16 g/mL at 25°C), and insoluble in nonpolar organic solvents . The compound has a melting point of 203–205°C .
Wissenschaftliche Forschungsanwendungen
Regioselective Fluorination of Fluorene
Summary
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate is employed for the regioselective fluorination of fluorene. Regioselectivity refers to the preference of a reaction to occur at a specific position within a molecule. In this case, the compound selectively introduces fluorine atoms at specific sites on the fluorene ring system.
Experimental Procedure
Results
The regioselectively fluorinated fluorene can serve as a precursor for functionalized materials, dyes, or fluorescent probes.
These are just two examples of the diverse applications of N-Fluoro-3,5-dichloropyridinium tetrafluoroborate. Researchers continue to explore its potential in various fields, including medicinal chemistry, materials science, and catalysis . The compound’s unique reactivity and selectivity make it a valuable tool for synthetic chemists.
Eigenschaften
IUPAC Name |
3,5-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.BF4/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHOZZINSSHTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=[N+](C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BCl2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371979 | |
| Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
CAS RN |
109705-15-9 | |
| Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109705-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)









![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
